![molecular formula C18H18FN5O2 B2821706 5-amino-1-(4-fluorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899980-97-3](/img/structure/B2821706.png)
5-amino-1-(4-fluorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-1-(4-fluorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazole derivatives and has shown promising results in various biological assays.
Scientific Research Applications
Solid-Phase Peptide Synthesis
A study by Albericio and Bárány (2009) introduced polymer-supported benzylamides for solid-phase synthesis of C-terminal peptide amides under mild conditions. This approach, utilizing derivatives similar in function to the triazole compound , underscores the relevance of such compounds in facilitating peptide synthesis, which is crucial in drug development and bioactive peptide production (Albericio & Bárány, 2009).
Heterocyclic Compound Synthesis and Biological Activities
Saleem et al. (2018) focused on the synthesis, crystal structure, DFT calculation, and biological activities of 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one. The study highlighted the broad spectrum of applications in medicinal and diagnostic areas for triazole moieties, showcasing their potential in enzyme inhibition, which could be relevant for Alzheimer's and diabetic disease control (Saleem et al., 2018).
Anticancer Agent Development
Butler et al. (2013) synthesized a series of fluorinated benzene-carboxamide derivatives, including triazole derivatives, showing cytotoxic effects against breast cancer cell lines. This demonstrates the potential of triazole derivatives in the development of novel anticancer agents through targeted drug design (Butler et al., 2013).
Catalyst-Free Synthesis Methodology
Moreno-Fuquen et al. (2019) described a catalyst- and solvent-free synthesis of benzamide derivatives through a microwave-assisted Fries rearrangement, showcasing the versatility and environmental friendliness of synthesizing triazole derivatives. This methodology could be applied to the synthesis of compounds similar to "5-amino-1-(4-fluorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide" (Moreno-Fuquen et al., 2019).
properties
IUPAC Name |
5-amino-1-[(4-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2/c1-26-15-8-4-12(5-9-15)10-21-18(25)16-17(20)24(23-22-16)11-13-2-6-14(19)7-3-13/h2-9H,10-11,20H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWZHBWDSZSYCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(4-fluorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide |
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